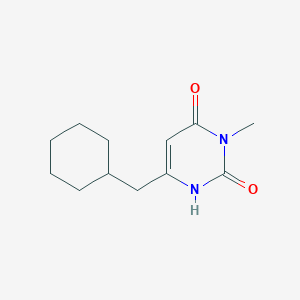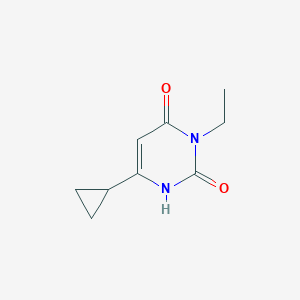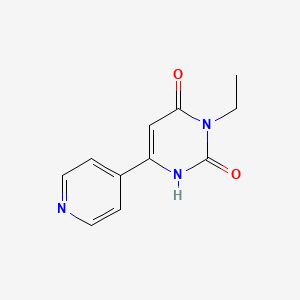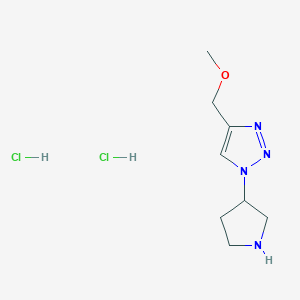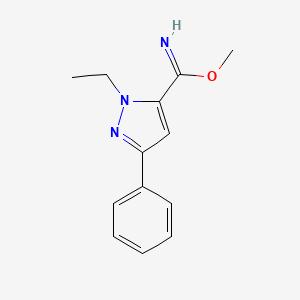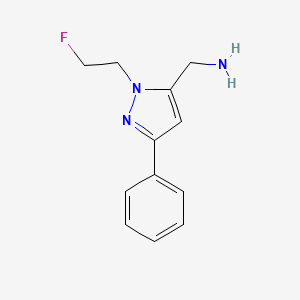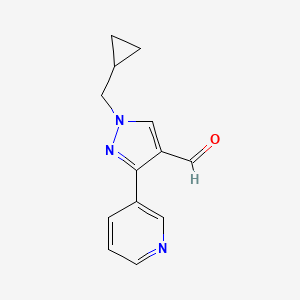
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclopropyl group, a pyridinyl group, and a pyrazole group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclopropanation for the cyclopropyl group , and catalyst-free synthesis methods for pyridinyl compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of cyclopropane, pyridine, and pyrazole rings. Cyclopropane is a three-membered ring with significant ring strain, while pyridine and pyrazole are aromatic heterocycles .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Cyclopropane rings can undergo ring-opening reactions, while pyridine and pyrazole rings can participate in electrophilic substitution reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Schiff Bases for Antimicrobial Activity: A study on the synthesis and characterization of novel chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, demonstrated their antimicrobial activity against a range of bacteria and fungi. These compounds were characterized through various analytical techniques, confirming the formation of Schiff bases and their structural integrity (Hamed et al., 2020).
Chemical Reactions and Mechanistic Insights
- Reaction Products with Cyclohexylamine: Research detailing the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine revealed different products based on the aryl substituent, providing insights into hydrogen-bonded sheet versus dimer formations. This work underscores the compound's utility in studying reaction mechanisms and structural analysis of reaction products (Orrego Hernandez et al., 2015).
Antimicrobial and Cytotoxicity Studies
- Antimicrobial and Cytotoxicity Evaluation: Various pyrazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities against multiple pathogens. These studies also include assessments of cytotoxicity, highlighting the potential therapeutic applications of such compounds (Al-Ghamdi, 2019).
Synthesis of Novel Compounds for Biological Applications
- Design and Synthesis of Potential Anticancer Agents: Derivatives of this compound have been designed, synthesized, and evaluated for their cytotoxic activity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2017).
Photophysical Properties
- Study on Fluorescence of Novel Pyrazolo Derivatives: The effect of specific solute-solvent interaction and electron donor-acceptor substituents on the fluorescence properties of novel pyrazolo derivatives has been explored. This research provides valuable insights into the photophysical properties of these compounds, which could have implications in materials science and sensor development (Patil et al., 2010).
Mécanisme D'action
Target of Action
Without specific studies on this compound, it’s difficult to identify its primary targets. Compounds containing cyclopropane and pyridine structures are widespread in natural products and are usually essential for biological activities .
Mode of Action
The mode of action would depend on the specific targets of the compound. Cyclopropane and pyridine structures can interact with various biological targets due to their unique structural and chemical properties .
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . Pyridine structures are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Compounds with cyclopropane and pyridine structures are known to have a wide range of applications in medicinal chemistry .
Analyse Biochimique
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These effects can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with enzymes such as cyclopropanases, which catalyze the formation of cyclopropane rings in natural products . These interactions can lead to the inhibition or activation of these enzymes, resulting in changes in the biosynthesis of cyclopropane-containing compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the biosynthesis of cyclopropane-containing natural products. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis of cyclopropane-containing natural products . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its overall biochemical effects.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8-10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFITWWYTCZGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


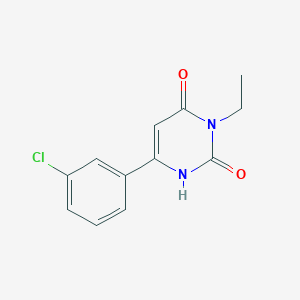
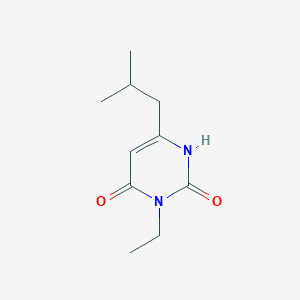

![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
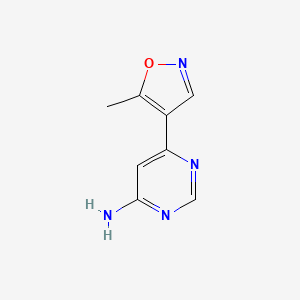
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
